Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate
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Overview
Description
Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 276.38 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the chiral 1,4-diazepane was constructed by intramolecular Fukuyama-Mitsunobu cyclization of a N-nosyl diamino alcohol starting from the commercially available (S)- or ®-2-aminopropan-1-ol .Molecular Structure Analysis
The InChI code for Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate is1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-7-10-17-14(12-18)13-8-5-4-6-9-13/h4-6,8-9,14,17H,7,10-12H2,1-3H3
. Physical And Chemical Properties Analysis
Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate is an oil at room temperature .Scientific Research Applications
Synthesis and Structural Utility:
- Gomi et al. (2012) developed a practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in Rho–kinase inhibitor K-115, demonstrating its utility in the synthesis of chiral 1,4-diazepane for multikilogram production (Gomi et al., 2012).
Radioligand Synthesis for Imaging:
- Xiao-shu He et al. (1994) synthesized [123I]tert-Butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, a radioligand for diazepam-insensitive benzodiazepine receptors. This compound shows potential as a SPECT imaging agent (Xiao-shu He et al., 1994).
Exploring Fused Heterocyclic Systems:
- Moskalenko and Boev (2014) reported on the treatment of tert-butyl 3-(3-azidopropyl)-4-oxopiperidine-1-carboxylate, which induced an intramolecular Schmidt reaction forming a saturated fused heterocyclic system. This provides a method for synthesizing N-substituted diazepines with a fused pyrrole ring, showing the compound’s role in exploring new heterocyclic systems (Moskalenko & Boev, 2014).
Development of High Affinity Ligands:
- The synthesis of [3H]-labelled tert-butyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate (TCIB) by Gu et al. (1992) provided a high affinity ligand for the diazepam-insensitive subtype of the benzodiazepine receptor. This demonstrates the compound’s utility in developing targeted ligands for specific receptor subtypes (Gu et al., 1992).
Spectral Property Studies:
- Tarakanov et al. (2011) explored the solvent effects on the spectral properties of Mg II complex of octa-4-tert-butylphenyl substituted tetra(1,4-diazepino) porphyrazine. This study contributes to understanding how solvent interactions can influence the spectral characteristics of similar compounds (Tarakanov et al., 2011).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-7-10-17-14(12-18)13-8-5-4-6-9-13/h4-6,8-9,14,17H,7,10-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGZCHPIZQCUQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCNC(C1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677562 |
Source
|
Record name | tert-Butyl 3-phenyl-1,4-diazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate | |
CAS RN |
1211596-44-9 |
Source
|
Record name | tert-Butyl 3-phenyl-1,4-diazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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